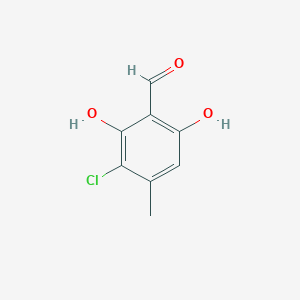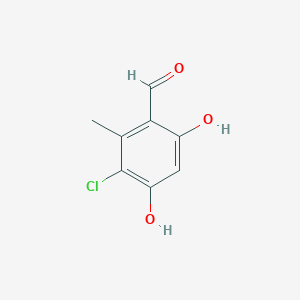
2-Phenylacetamidoxime
説明
2-Phenylacetamidoxime is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various derivatives and analogues of phenylacetamide, which can be related to the general class of compounds that 2-Phenylacetamidoxime belongs to. These derivatives have been synthesized and evaluated for their potential pharmacological activities, including anticancer, antibacterial, and anxiolytic effects .
Synthesis Analysis
The synthesis of phenylacetamide derivatives is a common theme across several studies. For instance, the synthesis of quinoxalin-2(1H)-ones or spiro[cyclohexene-1,2'-imidazol]-4'-ones from 2-azido-N-phenylacetamides was achieved using visible light-induced and N-bromosuccinimide-mediated cyclization . Another study synthesized a series of phenylacetamides as sodium-channel blockers by coupling substituted phenylacetic acid derivatives with a piperidinyl-propanamine . N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were synthesized via an amidation reaction using EDC and HOBt . Additionally, 2-aryloxy-N-phenylacetamide and N'-(2-aryloxyoxyacetyl) benzohydrazide derivatives were synthesized and screened for antibacterial activity . These methods demonstrate the versatility of synthetic approaches to create a wide array of phenylacetamide derivatives.
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using various spectroscopic methods such as 1H NMR, IR, MS, and sometimes 13C NMR . X-ray single-crystal diffraction was used to verify the molecular structures of certain derivatives . The structural elucidation confirms the successful synthesis of the desired compounds and provides insight into their potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of phenylacetamide derivatives often include amidation, cyclization, and condensation reactions . These reactions are crucial for introducing various functional groups that can affect the biological activity of the compounds. For example, the introduction of a mercapto-thiadiazol moiety or aryloxy groups can significantly alter the pharmacological properties of the phenylacetamide scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylacetamide derivatives, such as melting points, were determined and reported in some studies . These properties are important for understanding the stability and solubility of the compounds, which can influence their biological activity and potential as therapeutic agents. The antimicrobial and cytotoxic activities of these compounds were evaluated, indicating that structural variations can lead to potent biological activities .
科学的研究の応用
Estrogen-Like Effects
2-Phenylacetamide, a compound related to 2-Phenylacetamidoxime, isolated from the seeds of Lepidium apetalum, has been studied for its estrogen-like effects both in vitro and in vivo. This compound can promote the proliferation of MCF-7 cells and increase the uterus index in immature female mice, suggesting potential applications in treating perimenopause syndrome (Zeng et al., 2018).
Anticancer Properties
Research has explored the synthesis of derivatives of phenylacetamide, including 2-phenylthiazole-4-carboxamide derivatives, as potential anticancer agents. These compounds have shown cytotoxic activity against various human cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Aliabadi et al., 2010).
Pharmacological Role in Liver Function
Studies have identified enzymes like arylacetamide deacetylase as responsible for drug metabolism, such as the hydrolysis of flutamide, an antiandrogen drug used in prostate cancer treatment. Understanding the role of these enzymes in drug metabolism is critical for developing safer pharmaceutical therapies (Watanabe et al., 2009).
Development of Multi-Targeted Agents
The potential of phenylacetamide derivatives in perturbing cytoskeleton dynamics and interfering with the migration and metastatic processes in breast cancer cells has been demonstrated. This suggests their applicability in the discovery and development of multi-targeted agents for cancer therapy (Ceramella et al., 2022).
Antidiabetic Potential
Research on indole-based hybrid oxadiazole scaffolds with N-substituted acetamides has shown promise as anti-diabetic agents. These compounds exhibit potential as lead molecules for further research in developing effective antidiabetic treatments (Nazir et al., 2018).
Glutaminase Inhibitors for Cancer Treatment
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been studied as glutaminase inhibitors, showing potential in attenuating the growth of human lymphoma cells. This highlights the therapeutic potential of such compounds in cancer treatment (Shukla et al., 2012).
Neuroprotective Effects
The neuroprotective properties of high-affinity sigma 1 receptor selective compounds, including benzyl phenylacetamides, have been examined. These compounds could be potential pharmacotherapeutic agents for minimizing neuronal death after stroke or head trauma (Luedtke et al., 2012).
Safety And Hazards
2-Phenylacetamidoxime can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place, with the container kept tightly closed . It should be disposed of in accordance with local regulations .
特性
IUPAC Name |
N'-hydroxy-2-phenylethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-8(10-11)6-7-4-2-1-3-5-7/h1-5,11H,6H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYBAJYRRIYNBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430344 | |
| Record name | 2-phenylacetamidoxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylacetamidoxime | |
CAS RN |
19227-11-3 | |
| Record name | 2-phenylacetamidoxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-hydroxy-2-phenylethanimidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-([1,1'-Biphenyl]-4-yl)acetaldehyde](/img/structure/B106197.png)
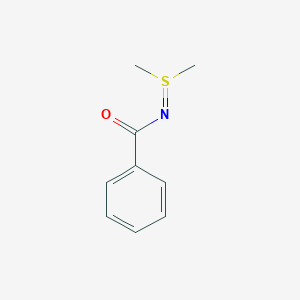
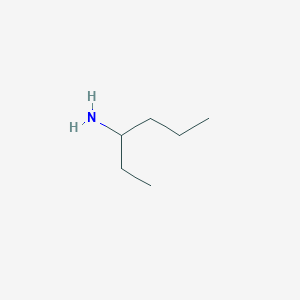
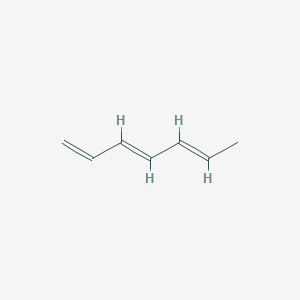
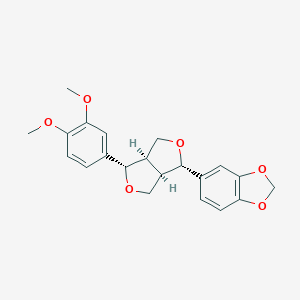
![4-[(Dimethylamino)methyl]-2,5-dimethylphenol](/img/structure/B106204.png)

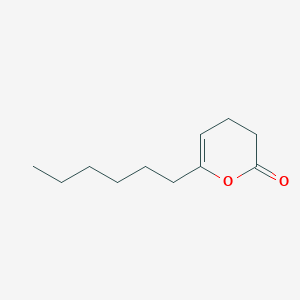
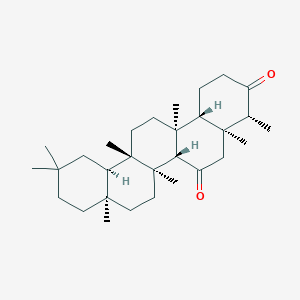
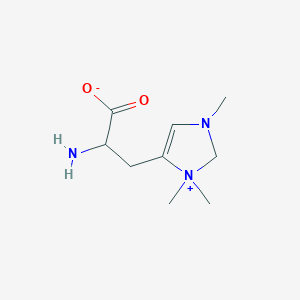
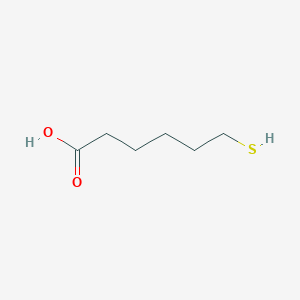
![5-Hydroxy-6-[(E)-3-hydroxy-3-methyl-1-butenyl]-2,8,8-trimethyl-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-o](/img/structure/B106221.png)
